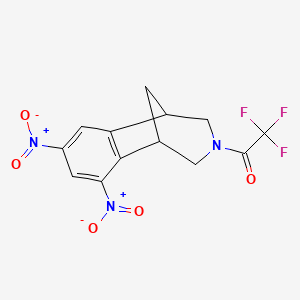

2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone

説明

The compound 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone (CAS: 230615-59-5) is a benzazepine derivative featuring a unique methano-bridged bicyclic structure with nitro (NO₂) substituents at the 6- and 8-positions and a trifluoroacetyl group at the 3-position. Its molecular formula is C₁₃H₁₀F₃N₃O₅, with a molecular weight of 345.23 g/mol . Key properties include:

- Storage: Requires sealing in dry conditions at 2–8°C.

- Hazards: Classified under UN# 1325 (flammable solid, Class 4.1) with hazard statements H315 (skin irritation), H319 (eye irritation), and H228 (flammability) .

- Precautionary Measures: Includes avoiding ignition sources (P210, P240) and using protective equipment (P280) .

特性

分子式 |

C13H10F3N3O5 |

|---|---|

分子量 |

345.23 g/mol |

IUPAC名 |

1-(3,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C13H10F3N3O5/c14-13(15,16)12(20)17-4-6-1-7(5-17)11-9(6)2-8(18(21)22)3-10(11)19(23)24/h2-3,6-7H,1,4-5H2 |

InChIキー |

IWIOYWHMULYHRT-UHFFFAOYSA-N |

正規SMILES |

C1C2CN(CC1C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the trifluoromethyl group and the formation of the benzazepine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the nitro groups present in the compound.

Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydroxylamines.

科学的研究の応用

2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, the compound is compared below with hypothetical structural analogs based on modifications to its core benzazepine scaffold, nitro group positions, and functional groups.

Nitro Group Position Isomers

Analysis :

- Hazard Profile : Positional isomerism could alter irritation potency (e.g., 5,7-dinitro may increase eye damage risk due to closer nitro proximity to the benzazepine nitrogen).

Substituent Modifications

Replacement of Nitro Groups with Amino Groups

Analysis :

- Physicochemical Properties: Replacing nitro (-NO₂) with amino (-NH₂) reduces oxygen content, lowers molecular weight, and increases basicity.

- Applications: Amino-substituted analogs may exhibit enhanced solubility in polar solvents, making them candidates for pharmaceutical intermediates (e.g., dopamine receptor ligands).

Trifluoroacetyl vs. Acetyl Groups

Analysis :

- Biological Activity : Fluorination often enhances metabolic stability and bioavailability, suggesting the target compound may outperform acetyl analogs in drug discovery contexts.

Methano Bridge Modifications

Analysis :

- Conformational Rigidity: The methano bridge imposes steric constraints that may enhance binding affinity in receptor-ligand interactions compared to ethano-bridged analogs.

- Thermal Stability: Ethano bridges could reduce melting points, impacting storage requirements.

Research Implications and Limitations

While the above comparisons are structurally informed, experimental data on analogs remain sparse. Key research gaps include:

- Synthetic Feasibility: Positional isomerism (e.g., 5,7-dinitro) may require novel synthetic routes.

- Biological Screening: No published studies compare the target compound’s pharmacological activity with its analogs.

- Hazard Validation : Hypothesized hazards (e.g., Analog 2’s H302) require empirical toxicity testing.

生物活性

2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone (CAS Number: 853946-18-6) is a compound of interest due to its unique molecular structure and potential biological activities. The compound features a trifluoromethyl group and a complex benzazepine structure that may confer various pharmacological properties.

Molecular Characteristics

The molecular formula of the compound is with a molecular weight of 345.23 g/mol. The presence of fluorine atoms often enhances the lipophilicity and bioavailability of organic compounds.

| Property | Value |

|---|---|

| CAS Number | 853946-18-6 |

| Molecular Formula | C₁₃H₁₀F₃N₃O₅ |

| Molecular Weight | 345.23 g/mol |

Antitumor Activity

Research indicates that compounds similar to 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone exhibit significant antitumor activity. The structure-activity relationship (SAR) studies suggest that the presence of the benzazepine core may enhance interaction with specific cancer cell receptors. For instance, derivatives with similar structures have shown inhibition against BRAF(V600E) and EGFR pathways in various cancer models .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Some studies have reported that benzazepine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a possible therapeutic application in treating inflammatory diseases .

Neuropharmacological Effects

Given the structural similarities to known neuroactive compounds, there is potential for this compound to exhibit neuropharmacological activities. Research into related benzazepine derivatives has shown effects on dopamine receptors which could imply utility in treating neurological disorders such as schizophrenia or Parkinson's disease .

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted on various pyrazole derivatives demonstrated that modifications in the benzazepine structure could enhance antitumor efficacy against specific cancer cell lines. The findings indicated that compounds with trifluoromethyl substitutions exhibited improved potency compared to their non-fluorinated counterparts .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), derivatives similar to this compound showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that structural modifications can significantly affect biological activity and therapeutic potential .

- Neuroprotective Studies : Research into related benzazepines has shown their ability to modulate neurotransmitter systems. In vitro studies indicated that certain derivatives can increase dopamine levels in neuronal cultures, suggesting a possible neuroprotective role .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone, and how can yield be maximized?

- Methodological Answer : The synthesis involves multi-step pathways, including nitration, trifluoroacetylation, and methano-bridge formation. Key steps include:

- Nitration : Introducing nitro groups at positions 6 and 8 under controlled HNO₃/H₂SO₄ conditions (60–70°C, 4–6 hours) to avoid over-nitration .

- Trifluoroacetyl Group Installation : Reacting the intermediate with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C to preserve regioselectivity .

- Yield Optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and column chromatography (silica gel, ethyl acetate/hexane) for purification. Typical yields range from 45–60% .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and the trifluoroacetyl carbonyl (δ 165–170 ppm). ¹⁹F NMR confirms CF₃ group integrity (δ -70 to -75 ppm) .

- IR : Strong absorptions at 1730 cm⁻¹ (C=O stretch) and 1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 345.23 (C₁₃H₁₀F₃N₃O₅) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed to avoid byproducts?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directed Nitration : Use meta-directing groups (e.g., methano bridges) to guide nitro placement.

- Low-Temperature Control : Perform nitration below 70°C to minimize kinetic competition between positions 6 and 8 .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize reaction conditions .

Q. What experimental designs resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer : Contradictions often arise from:

- Sample Degradation : Stabilize compounds by storing at -20°C under N₂ and avoiding prolonged light exposure .

- Assay Variability : Standardize bioactivity protocols (e.g., fixed cell lines, IC₅₀ measurements) and include positive controls (e.g., kinase inhibitors for enzyme studies).

- Impurity Analysis : Use HPLC-DAD/ELSD (≥95% purity threshold) to exclude confounding effects from synthetic byproducts .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Reactivity Mapping : Employ molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., dopamine receptors) .

- Retrosynthetic Planning : Tools like Pistachio/BKMS_METABOLIC databases identify feasible precursors and reaction pathways .

- Kinetic Studies : Transition-state modeling (Eyring equation) predicts activation energies for nitration or trifluoroacetylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。